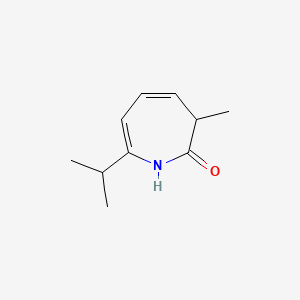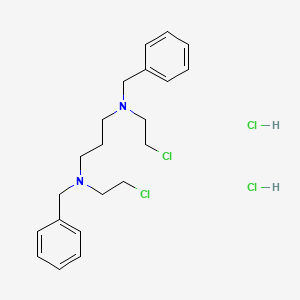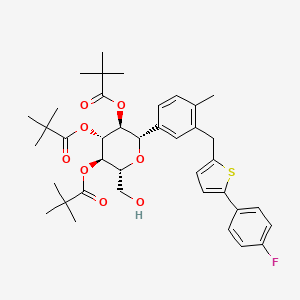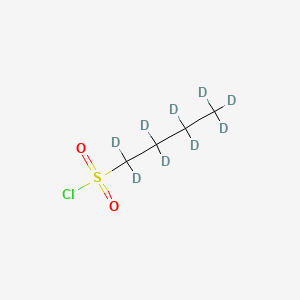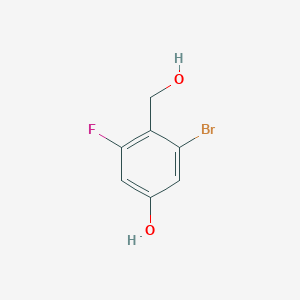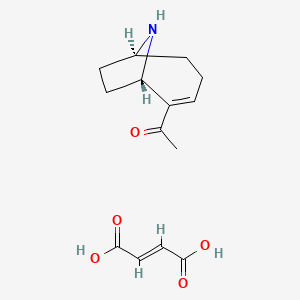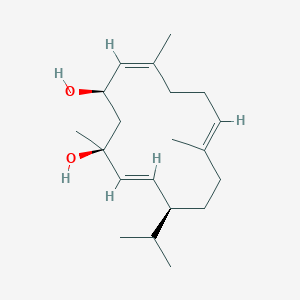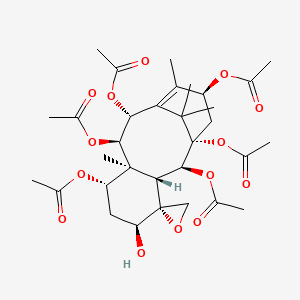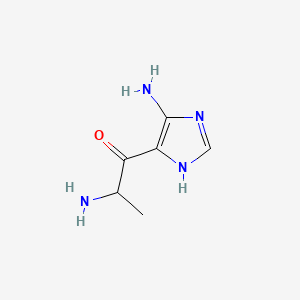
1-Propanone, 2-amino-1-(5-amino-1H-imidazol-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-amino-1-(5-amino-1H-imidazol-4-yl)- is a compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol . This compound features an imidazole ring, which is a significant structural motif in many biologically active molecules . The presence of both amino and imidazole groups makes it a versatile compound in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 1-Propanone, 2-amino-1-(5-amino-1H-imidazol-4-yl)- can be achieved through several routes. One method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the catalytic reduction of an acid-addition salt of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone . Industrial production methods often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Analyse Chemischer Reaktionen
1-Propanone, 2-amino-1-(5-amino-1H-imidazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Catalytic reduction can yield different imidazole-based products.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include nickel catalysts, reducing agents like hydrogen, and oxidizing agents such as peroxides
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-amino-1-(5-amino-1H-imidazol-4-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s imidazole ring is crucial in enzyme catalysis and protein interactions.
Medicine: It serves as a precursor for pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of dyes, catalysts, and other functional materials.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-amino-1-(5-amino-1H-imidazol-4-yl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the amino groups can form hydrogen bonds with biological macromolecules, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone: Shares the imidazole core but differs in the side chain structure.
Phenylacetone: Contains a different aromatic ring but can undergo similar chemical reactions. 1-Propanone, 2-amino-1-(5-amino-1H-imidazol-4-yl)- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-amino-1-(4-amino-1H-imidazol-5-yl)propan-1-one |
InChI |
InChI=1S/C6H10N4O/c1-3(7)5(11)4-6(8)10-2-9-4/h2-3H,7-8H2,1H3,(H,9,10) |
InChI-Schlüssel |
FSANREKELFEJKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(N=CN1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


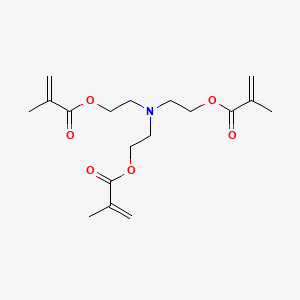
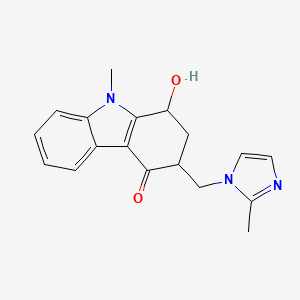
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)

